molecular formula C12H7F3N2O B13091108 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde

4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde

Cat. No.: B13091108
M. Wt: 252.19 g/mol
InChI Key: VQXCSLQQCVNRNT-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11-8(6-18)5-16-7-17-11/h1-7H

InChI Key

VQXCSLQQCVNRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC=C2C=O)C(F)(F)F

Origin of Product

United States

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